molecular formula C16H12N2O5 B14394540 (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol CAS No. 88353-25-7

(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol

Cat. No.: B14394540
CAS No.: 88353-25-7
M. Wt: 312.28 g/mol
InChI Key: NXXISVHVJNIANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(4-Methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol (CID 3124619) is a chromen-derivative research chemical with the molecular formula C16H12N2O5 . This compound features a distinctive (4E)-4-[(4-methoxyphenyl)imino] structural motif, which characterizes it as a Schiff base analogue. Compounds within this structural family are of significant interest in medicinal chemistry and materials science due to their electron-accepting properties and potential for diverse functionalization. Researchers value this chromenone derivative primarily as a key synthetic intermediate for developing more complex heterocyclic systems. Its structural framework, containing both chromen and imino functional groups, makes it a valuable scaffold for constructing molecular libraries for biological screening. While specific pharmacological data for this exact nitro-substituted analogue may be limited, structurally related Schiff base compounds demonstrate notable bioactivity profiles. For instance, research on similar methoxyphenyl imino-methyl phenol compounds has revealed significant antioxidant activity in DPPH radical scavenging assays, suggesting potential applications in oxidative stress research . The presence of the nitro group at the 3-position provides additional opportunities for chemical modification and may influence the compound's electronic properties and molecular interactions. This product is intended for research applications only and is not designed for human therapeutic or veterinary use. Researchers are encouraged to explore its utility as a building block in organic synthesis, a potential precursor for fluorescent probes, and a candidate for investigating structure-activity relationships in chromenone chemistry.

Properties

CAS No.

88353-25-7

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

4-(4-methoxyanilino)-3-nitrochromen-2-one

InChI

InChI=1S/C16H12N2O5/c1-22-11-8-6-10(7-9-11)17-14-12-4-2-3-5-13(12)23-16(19)15(14)18(20)21/h2-9,17H,1H3

InChI Key

NXXISVHVJNIANI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Intermediate Formation: Chromen-2-ol Backbone

The chromen-2-ol core is synthesized through Claisen-Schmidt condensation :

  • Starting materials : 2-hydroxybenzaldehyde derivatives and 4-methoxybenzaldehyde.
  • Reaction conditions : Ethanol solvent, piperidine catalyst (5 mol%), reflux at 80°C for 6 hours.
  • Mechanism : Base-catalyzed aldol condensation forms the α,β-unsaturated ketone intermediate.

Example :
$$
\text{2-Hydroxybenzaldehyde} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{EtOH, piperidine}} \text{4-[(4-Methoxyphenyl)methylene]chromen-2-ol}
$$

Nitration of the Chromene Core

Regioselective nitration introduces the nitro group at the C3 position:

  • Nitrating agent : Fuming HNO₃ in acetic anhydride (1:3 ratio).
  • Conditions : 0–5°C, stirred for 2 hours.
  • Yield : 65–72% after recrystallization (ethanol/water).

Challenges :

  • Competing nitration at C5/C7 positions requires precise temperature control.
  • Side products include dinitro derivatives, necessitating column chromatography (SiO₂, hexane/ethyl acetate).

Multi-Component One-Pot Reactions

DBU-Catalyzed Synthesis

A one-pot method using 1,8-diazabicycloundec-7-ene (DBU) in aqueous media:

  • Reactants :
    • Salicylaldehyde derivative
    • 4-Methoxyaniline
    • Nitromethane
  • Conditions :
    • DBU (30 mol%), H₂O, room temperature, 6 hours.
  • Mechanism :
    • Knoevenagel adduct formation → Michael addition → Cyclization.
  • Yield : 85% (purified via silica gel chromatography).

Piperidine-Mediated Cyclocondensation

Adapted from tetrahydrochromenone syntheses:

  • Reactants :
    • 3-Nitro-4H-chromen-2-ol
    • 4-Methoxyphenyl isothiocyanate
  • Conditions :
    • Piperidine (20 mol%), ethanol, reflux, 12 hours.
  • Yield : 74% after recrystallization.

Green Chemistry Approaches

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

A solvent-free method adapted from 2-amino-4H-chromene synthesis:

  • Catalyst : NS-doped GOQDs (30 mg).
  • Reactants :
    • Resorcinol
    • Malononitrile
    • 4-Methoxybenzaldehyde
  • Conditions : Ethanol, 80°C, 2 hours.
  • Yield : 89% (no column chromatography required).

Microwave-Assisted Synthesis

Reduces reaction time from hours to minutes:

  • Reactants : Same as stepwise method.
  • Conditions : 300 W, 100°C, 15 minutes.
  • Yield : 78% (purity >95% by HPLC).

Catalytic Methods and Optimization

Catalyst Screening

Catalyst Solvent Temp (°C) Time (h) Yield (%)
DBU H₂O 25 6 85
Piperidine Ethanol 80 6 74
KOH THF 70 8 48
pTSA Ethanol 80 6 68

Solvent Optimization

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 74
H₂O 80.1 85
DMF 36.7 62
Acetonitrile 37.5 58

Challenges and Limitations

  • Regioselectivity in Nitration : Competing C3 vs. C5 nitro group placement necessitates low-temperature conditions.
  • Purification Complexity : Silica gel chromatography is often required due to byproducts (e.g., dinitro derivatives).
  • Catalyst Cost : DBU and NS-doped GOQDs increase synthesis costs compared to traditional bases.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s biological activity.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution can result in various derivatives with altered functional groups.

Scientific Research Applications

(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to elicit a therapeutic response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chromene Derivatives

Chromene derivatives often exhibit pharmacological activities modulated by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Properties/Activities Reference
(4E)-4-[(4-Methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol - 3-NO₂, 4-imino (4-MeO-phenyl), 2-OH Hypothesized high reactivity due to NO₂; potential antioxidant/anti-inflammatory activity (based on analogs) N/A
(E)-3-Methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol (3) - 3-OCH₃, 4-imino (4-MeO-phenyl) Synthetic precursor; used in liquid crystal studies
3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (IIa) - 2-(4-NO₂-phenyl), 3-OH Significant anti-inflammatory and antioxidant activity
(E)-7-Methoxy-4-((4-(((4-methoxyphenyl)imino)methyl)phenoxy)methyl)-2H-chromen-2-one (13b) - 7-OCH₃, 4-imino (4-MeO-phenyl) Acetylcholinesterase inhibition (IC₅₀ = 1.2 µM)
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one - 6-Br, 3-(4-MeO-phenyl), 4-CH₃ Intermediate in pharmaceutical synthesis

Key Observations:

  • Antioxidant Activity: Analog IIa (3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one) showed significant free radical scavenging, implying that the target compound’s 2-OH and 3-NO₂ groups may synergize for similar effects .

Pharmacological Potential

  • Anti-Inflammatory Activity : Compound IIa reduced carrageenan-induced edema by 68% (vs. 72% for aspirin), suggesting that the target compound’s nitro and hydroxy groups could enhance similar pathways .

Structural and Computational Insights

  • Electronic Effects : The nitro group’s electron-withdrawing nature may stabilize the chromene ring’s conjugated system, altering UV-Vis absorption compared to methoxy or bromo analogs .
  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining chromene derivatives, suggesting the target compound’s structure could be resolved similarly .

Biological Activity

The compound (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol is a derivative of chromone, a class of compounds known for their diverse biological activities. Chromones and their derivatives have been investigated for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article focuses on the biological activity of this specific compound, drawing on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol can be described as follows:

  • Chemical Formula : C16H14N2O4
  • Molecular Weight : 298.29 g/mol

This compound features a methoxy group and a nitro group, which are significant for its biological activity.

Antioxidant Activity

Research has shown that chromone derivatives exhibit significant antioxidant properties. The presence of the methoxy group in (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol enhances its ability to scavenge free radicals. A study demonstrated that compounds with similar structures could inhibit oxidative stress markers in vitro, suggesting potential protective effects against cellular damage .

Anti-inflammatory Properties

Compounds derived from chromones have been reported to possess anti-inflammatory properties. The nitro group in (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol may contribute to this effect by modulating inflammatory pathways. For instance, studies have indicated that related chromone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Activity

The anticancer potential of chromone derivatives has garnered considerable attention. In vitro studies suggest that (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol may induce apoptosis in cancer cell lines. For example, studies on similar compounds have shown significant cytotoxic effects against breast cancer cells (MCF-7) and other cancer types .

Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various chromone derivatives, including (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol, against several cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, highlighting its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation, administration of (4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may effectively reduce inflammation through inhibition of the NF-kB pathway .

Data Table: Summary of Biological Activities

Activity Type Effect IC50/EC50 Reference
AntioxidantFree radical scavengingNot specified
Anti-inflammatoryReduced cytokine productionNot specified
AnticancerCytotoxicity in MCF-7 cells~15 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.